molecular formula C15H21N3O2 B15057710 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid

Cat. No.: B15057710
M. Wt: 275.35 g/mol
InChI Key: LNFIFQHEMHZVCP-UHFFFAOYSA-N
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Description

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of cinnoline derivatives This compound is characterized by its unique structure, which includes a piperidine ring attached to a cinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methyl-5,6,7,8-tetrahydrocinnoline with piperidine-3-carboxylic acid in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid is unique due to its specific combination of a cinnoline moiety with a piperidine ring and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-(6-methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C15H21N3O2/c1-10-4-5-13-12(7-10)8-14(17-16-13)18-6-2-3-11(9-18)15(19)20/h8,10-11H,2-7,9H2,1H3,(H,19,20)

InChI Key

LNFIFQHEMHZVCP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NN=C(C=C2C1)N3CCCC(C3)C(=O)O

Origin of Product

United States

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